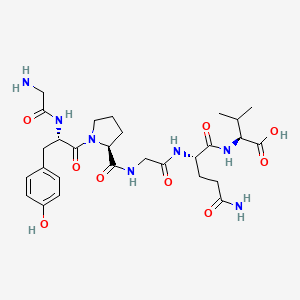

PAR 4 (1-6) (human)

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFYKYDKDAJKZ-XHOYROJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the PAR4 Signaling Pathway in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Protease-Activated Receptor 4 (PAR4) signaling pathway in endothelial cells. It details the activation mechanisms, downstream signaling cascades, and functional outcomes, with a focus on quantitative data and detailed experimental protocols to support further research and drug development in this area.

Introduction to PAR4 in the Endothelium

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[1][2] The PAR family in mammals consists of four members, PAR1, PAR2, PAR3, and PAR4.[3] While PAR1 is the high-affinity receptor for thrombin, PAR4 serves as a low-affinity receptor.[3]

In endothelial cells, PARs are crucial regulators of vascular homeostasis, inflammation, and thrombosis.[2] While PAR1 has been extensively studied, the role of PAR4 is emerging as a critical component of endothelial responses to high concentrations of proteases, particularly thrombin, which are often present in pathological conditions.[2][3] PAR4 expression in endothelial cells can be upregulated by inflammatory stimuli such as IL-1β and TNF-α, as well as by shear stress, highlighting its importance in vascular pathophysiology.[3][4]

PAR4 Activation and G Protein Coupling

The primary activator of PAR4 in the vasculature is the serine protease thrombin.[2] Unlike PAR1, which possesses a hirudin-like domain that facilitates high-affinity binding to thrombin, PAR4 lacks this domain and thus requires significantly higher concentrations of thrombin for its activation.[2]

Upon cleavage by thrombin, PAR4 couples to several heterotrimeric G proteins to initiate downstream signaling cascades. The primary G proteins coupled to PAR4 in endothelial cells are:

-

Gαq/11: This coupling leads to the activation of phospholipase C-β (PLCβ).[3]

-

Gα12/13: Activation of this pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[5]

-

Gαi/o: This pathway can be involved in specific cellular responses, such as nitric oxide production, and acts independently of calcium signaling.[6]

Core Signaling Pathways

Activation of PAR4 in endothelial cells triggers a complex network of intracellular signaling pathways that ultimately dictate the cellular response. The major downstream cascades are detailed below.

Gαq/11-PLCβ-Calcium Signaling

Activation of the Gαq/11 pathway by PAR4 leads to the stimulation of PLCβ. PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rise in intracellular calcium is a critical second messenger that activates various downstream effectors, including calmodulin and protein kinase C (PKC).[3]

Gα12/13-RhoA-ROCK Pathway

PAR4 coupling to Gα12/13 activates RhoGEFs, which in turn activate RhoA. Active, GTP-bound RhoA stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][5] The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, and its activation by PAR4 leads to the formation of actin stress fibers and cytoskeletal rearrangement.[3][7] This pathway is crucial for processes such as endothelial cell contraction and permeability.

Mitogen-Activated Protein Kinase (MAPK) Pathways

PAR4 activation also leads to the phosphorylation and activation of members of the MAPK family, including p38 MAPK and Extracellular signal-Regulated Kinase (ERK1/2).[2] These kinases are involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The activation of p38 MAPK by PAR4 has been specifically linked to distinct actin fiber formation in lung endothelial cells.[7]

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway

In certain contexts, PAR4 can signal through the PI3K/Akt pathway.[5][6] This pathway is typically associated with cell survival, proliferation, and nitric oxide production. PAR4-mediated activation of Akt has been shown to be important for some cellular responses and can occur independently of intracellular calcium elevation.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial protease-activated receptor 4: impotent or important? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct Ca2+ requirement for NO production between proteinase-activated receptor 1 and 4 (PAR1 and PAR4) in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of PAR4 induces a distinct actin fiber formation via p38 MAPK in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Protease-Activated Receptor 4 (PAR4) in Inflammation and Pain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical modulator of cellular responses in thrombosis, inflammation, and nociception. Activated by serine proteases like thrombin and trypsin, PAR4 initiates signaling cascades that contribute to both pro-inflammatory and, paradoxically, analgesic effects. Its expression on platelets, endothelial cells, immune cells, and neurons underscores its multifaceted role in pathophysiology. This document provides a comprehensive technical overview of PAR4's function, focusing on its signaling mechanisms, its dichotomous role in inflammation and pain, and the experimental methodologies used to elucidate these functions. This guide is intended to serve as a resource for researchers and professionals in drug development seeking to understand and target PAR4.

Introduction to Protease-Activated Receptors (PARs)

PARs are a unique subfamily of GPCRs characterized by their activation mechanism: proteolytic cleavage of their N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate intracellular signaling.[1] The PAR family comprises four members (PAR1-4), each with distinct protease sensitivities and tissue expression patterns.[1] While thrombin is a primary activator for PAR1, PAR3, and PAR4, trypsin primarily activates PAR2.[1][2] These receptors are integral to a host of physiological and pathological processes, including hemostasis, inflammation, pain sensation, and tissue remodeling.[1][3]

PAR4: Structure, Activation, and Expression

PAR4 is encoded by the F2RL3 gene and is expressed in a variety of cells, including platelets, endothelial cells, monocytes, neurons, and smooth muscle cells.[1][4] Its expression can be dynamically upregulated by inflammatory stimuli such as cytokines (TNFα, IL-1β), thrombin, and high glucose, suggesting an inducible role in disease states.[3][5][6]

Activation Mechanism: The canonical activation of PAR4 is initiated by serine proteases. Thrombin, a key enzyme in the coagulation cascade, cleaves the human PAR4 N-terminus at the Arg47/Gly48 position.[4] This cleavage reveals the tethered ligand sequence (GYPGKF in rats, AYPGKF in humans) which then activates the receptor.[2][7] Other proteases, including trypsin, cathepsin G (released from neutrophils), and plasmin, can also activate PAR4, linking it to diverse inflammatory and fibrinolytic pathways.[7][8] Synthetic peptides corresponding to the tethered ligand sequence (e.g., AYPGKF-NH₂) are widely used as selective experimental tools to activate PAR4 without enzymatic cleavage.[7][9]

PAR4 Signaling Pathways

Upon activation, PAR4 couples to several heterotrimeric G-proteins to initiate downstream signaling cascades. The primary pathways involve Gαq/11 and Gα12/13, with some evidence also pointing to β-arrestin-dependent signaling.[4][10]

Gαq/11 Pathway:

-

Phospholipase C (PLC) Activation: Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[11][12] This increase in intracellular calcium is a critical signal for numerous cellular events.

-

Protein Kinase C (PKC) Activation: DAG, along with Ca²⁺, activates PKC isoforms (e.g., PKCε).[11] Activated PKC phosphorylates a wide range of downstream targets, leading to cellular responses like granule secretion in platelets and sensitization of nociceptors.[8][11]

Gα12/13 Pathway:

-

RhoA Activation: Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[4][13]

-

ROCK and Cytoskeletal Changes: Activated RhoA engages Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.[14][15] The RhoA/ROCK pathway is crucial for processes like platelet shape change, cell migration, and smooth muscle contraction.[10][16]

β-Arrestin Pathway: Recent studies have highlighted biased signaling at PAR4, where certain ligands can preferentially activate G-protein pathways or β-arrestin pathways.[10][17] β-arrestin recruitment can mediate distinct cellular outcomes, such as membrane blebbing, and contribute to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK.[10][11]

Role of PAR4 in Inflammation

PAR4 is a recognized mediator of inflammatory responses. Its activation on endothelial cells, leukocytes, and platelets contributes to key inflammatory hallmarks.

-

Leukocyte Recruitment: PAR4 activation promotes leukocyte rolling and adherence to the endothelium.[7] It acts as a chemoattractant for immune cells like monocytes and neutrophils.[3]

-

Vascular Permeability: PAR4 signaling can increase vascular permeability, contributing to edema formation. This effect may be linked to crosstalk with the bradykinin B2 receptor.[18][19]

-

Cytokine Release: Activation of PAR4 can induce the expression and release of pro-inflammatory cytokines, such as TNF-α.[4][20] Studies in human endothelial cells show that cytokines can, in turn, upregulate PAR4 expression, creating a potential positive feedback loop in chronic inflammation.[5]

-

Platelet-Leukocyte Interactions: PAR4-mediated platelet activation leads to the release of pro-inflammatory molecules from dense granules and the expression of P-selectin on the platelet surface, facilitating the formation of platelet-leukocyte aggregates which are key drivers of thromboinflammation.[8]

Role of PAR4 in Pain

The role of PAR4 in nociception is complex and appears to be context-dependent, with evidence supporting both pro-nociceptive and anti-nociceptive functions.

Pro-Nociceptive Role:

-

Nociceptor Sensitization: PAR4 is expressed in small-diameter, peptidergic dorsal root ganglia (DRG) neurons, which are critical for pain transmission.[11] Activation of PAR4 in these neurons can lead to the sensitization of key ion channels involved in pain, such as TRPV1 and TRPV4, via PKC- and MAPK-dependent pathways.[11]

-

Neurogenic Inflammation: Sensitized neurons release pro-inflammatory neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) in the dorsal horn, further amplifying the pain signal and contributing to neurogenic inflammation.[11]

Anti-Nociceptive Role:

-

Inhibition of Neuronal Excitability: Paradoxically, some studies show that PAR4 activation can have an analgesic effect. In rat sensory neurons, a PAR4 agonist was found to inhibit KCl- and capsaicin-evoked calcium mobilization, suggesting an inhibitory effect on neuronal excitability.[7][9]

-

Analgesia in Pain Models: In vivo, intraplantar injection of a PAR4 agonist increased the nociceptive threshold to thermal and mechanical stimuli and reduced inflammatory hyperalgesia and allodynia in a carrageenan model.[7][11] Similarly, in a mouse model of visceral pain, a PAR4 agonist reduced visceral hypersensitivity.[18][21]

The dual role of PAR4 in pain suggests that its ultimate effect may depend on the specific tissue, the inflammatory context, and the potential for biased signaling. At pro-inflammatory doses, PAR4 may induce the release of mediators that sensitize nociceptors, masking a direct inhibitory effect on sensory neurons.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating PAR4 function.

Table 1: Effects of PAR4 Activation in In Vivo Pain and Inflammation Models

| Model | Species | Agonist / Treatment | Dose | Key Outcome Measure | Result | Reference(s) |

|---|---|---|---|---|---|---|

| Carrageenan-induced Hyperalgesia | Rat | PAR4-AP (AYPGKF-NH₂) (intraplantar) | 50 µg | Mechanical Withdrawal Threshold | Increased nociceptive threshold (analgesia) | [11] |

| Carrageenan-induced Allodynia | Rat | PAR4-AP (AYPGKF-NH₂) (intraplantar) | 50 µg | Nociceptive Score | Reduced nociceptive score (analgesia) | [11] |

| Visceral Hypersensitivity | Mouse | PAR4-AP (AYPGKF-NH₂) (intracolonic) | N/A | Visceromotor Response to Distension | Significantly reduced response (analgesia) | [21] |

| Tissue-Factor Inflammation | Mouse | PAR4 Knockout (PAR4-/-) | N/A | Paw Swelling | Significantly reduced paw swelling | [19] |

| Acute Kidney Injury | Mouse | PAR4 Knockout (PAR4-/-) | N/A | Blood Urea Nitrogen (BUN) | Protected against BUN increase |[22] |

Table 2: Potency of Select PAR4 Antagonists

| Compound | Assay Type | Target | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| YD-3 | GPIIbIIIa activation (human platelets) | PAR4 | 26 ± 1 nM | [23] |

| ML354 | Ca²⁺ Mobilization (HEK293 cells) | PAR4 | 3.1 µM | [24] |

| BMS-986120 | Platelet Aggregation (human ex vivo) | PAR4 | Dose-dependent inhibition |[25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used in PAR4 research.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating acute inflammation and the anti-inflammatory effects of test compounds.

Objective: To induce acute, localized inflammation and quantify edema formation.

Protocol:

-

Animal Acclimatization: Male Wistar rats or ICR mice are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Baseline Measurement: The basal volume of the right hind paw of each animal is measured using a plethysmometer (Ugo Basile, Italy).[26]

-

Compound Administration: The test compound (e.g., PAR4 antagonist) or vehicle is administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes prior to the inflammatory insult.[26]

-

Induction of Edema: A 100 µL injection of 1% λ-carrageenan suspension in sterile saline is administered into the sub-plantar surface of the right hind paw.[26][27]

-

Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[26]

-

Data Analysis: The degree of edema is calculated as the difference between the paw volume at a given time point and the baseline volume. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Calcium Imaging in Cultured Sensory Neurons

This in vitro assay measures changes in intracellular calcium concentration in response to receptor activation, providing a functional readout of neuronal signaling.

Objective: To determine if PAR4 activation modulates intracellular calcium levels in DRG neurons.

Protocol:

-

Neuron Culture: Dorsal root ganglia (DRG) are dissected from rats and dissociated into single cells using enzymatic digestion (e.g., collagenase/dispase). Neurons are plated on poly-D-lysine/laminin-coated coverslips and cultured for 24-48 hours.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). This is typically done by incubating the cells in a solution containing 2-5 µM Fura-2 AM for 30-45 minutes at 37°C.[28][29] The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.[29]

-

Imaging Setup: The coverslip is mounted onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system and a perfusion system for solution exchange.

-

Data Acquisition: Cells are excited alternately at 340 nm and 380 nm, and emission is collected at 510 nm. The ratio of fluorescence intensity (F340/F380) is proportional to the intracellular free Ca²⁺ concentration. A baseline ratio is recorded for several minutes.

-

Stimulation: The perfusion system is used to apply various agonists. A typical sequence might be:

-

Application of PAR4 agonist (e.g., 100 µM AYPGKF-NH₂) to test for a direct effect.[7]

-

Application of a depolarizing agent (e.g., 50 mM KCl) or a TRPV1 agonist (e.g., capsaicin) to elicit a robust calcium influx.[9][29]

-

Pre-incubation with the PAR4 agonist followed by co-application with KCl or capsaicin to test for modulatory effects.[7]

-

-

Data Analysis: The change in the F340/F380 ratio over time is plotted for individual neurons. The peak amplitude of the calcium response is quantified and compared across different treatment conditions.

Conclusion and Future Directions

PAR4 is a key player at the interface of coagulation, inflammation, and pain. Its signaling through Gq/PLC and G12/13/RhoA pathways drives potent pro-inflammatory and platelet-activating responses. However, its role in nociception is nuanced, with evidence for both sensitization of pain pathways and direct analgesic effects on sensory neurons. This complexity makes PAR4 a challenging but compelling therapeutic target.

Future research should focus on:

-

Biased Agonism: Developing biased agonists that can selectively activate the analgesic pathways (potentially inhibitory G-protein or specific β-arrestin pathways) while avoiding the pro-inflammatory Gq-mediated signaling.[17]

-

In Vivo Validation: Utilizing advanced in vivo models, including tissue-specific PAR4 knockout mice, to dissect the contribution of PAR4 on different cell types (neurons vs. immune cells vs. platelets) to the overall pain and inflammatory phenotype.[22][30]

-

Human Studies: Translating preclinical findings to human physiology, for instance by using genetic association studies to link PAR4 variants with inflammatory or chronic pain conditions.[25]

A deeper understanding of the molecular determinants of PAR4 signaling will be critical for the development of novel therapeutics that can selectively harness its beneficial effects while mitigating its detrimental pro-inflammatory and pro-thrombotic actions.

References

- 1. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytokine upregulation of proteinase-activated-receptors 2 and 4 expression mediated by p38 MAP kinase and inhibitory kappa B kinase β in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-Activated Receptor PAR-4: An Inducible Switch between Thrombosis and Vascular Inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protease-activated receptor-4: a novel mechanism of inflammatory pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protease-activated receptor-4: a novel mechanism of inflammatory pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Phosphatidylinositol-4,5-Bisphosphate Signaling in Cerebellar Purkinje Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protease-Activated Receptor (PAR) 1 and PAR4 Differentially Regulate Factor V Expression from Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PAR4: A new role in the modulation of visceral nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Protease-activated receptor-4 (PAR 4): a role as inhibitor of visceral pain and hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Role of protease-activated receptor 4 in mouse models of acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. alzdiscovery.org [alzdiscovery.org]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. yakusaku.jp [yakusaku.jp]

- 29. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]

- 30. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Human Protease-Activated Receptor 4 (PAR4): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 4 (PAR4), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in hemostasis, thrombosis, and inflammation. Unlike typical GPCRs that are activated by soluble ligands, PARs are uniquely activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor. This technical guide provides a comprehensive overview of the discovery, history, and key molecular and cellular characteristics of human PAR4. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the receptor's function, signaling, and the experimental methodologies used for its study.

Discovery and Cloning of Human PAR4

The quest to understand how proteases, particularly thrombin, exert their cellular effects led to the discovery of the Protease-Activated Receptor family. Following the identification of PAR1, PAR2, and PAR3, a fourth member of this family, PAR4, was identified and cloned in 1998.

The full-length cDNA for human PAR4 was isolated from a lymphoma Daudi cell cDNA library.[1][2][3] The initial identification was made through a search of an expressed sequence tag (EST) database for sequences with homology to the other known PARs.[1][2] The open reading frame of the cloned cDNA was found to encode a 385-amino acid protein with a predicted seven-transmembrane domain structure, characteristic of GPCRs.[1][2][3] Amino acid sequence analysis revealed approximately 33% identity with PAR1, PAR2, and PAR3.[1][2] The gene for human PAR4 (F2RL3) was subsequently mapped to chromosome 19p12.[1][2][4]

Mechanism of Activation

A defining feature of PARs is their unique mechanism of activation. For PAR4, this process is initiated by the proteolytic cleavage of the N-terminal extracellular domain by serine proteases such as thrombin and trypsin.[1][2]

The cleavage site in human PAR4 has been identified between arginine 47 (Arg-47) and glycine 48 (Gly-48).[1][2] This cleavage event exposes a new N-terminus, which acts as a "tethered ligand." The first six amino acids of this new N-terminus, with the sequence GYPGQV, then bind intramolecularly to the receptor, causing a conformational change that triggers downstream signaling pathways.[1][2]

Synthetic peptides corresponding to this tethered ligand sequence, such as GYPGQV and the more potent analog AYPGKF, can act as agonists and activate PAR4 independently of proteolytic cleavage.[5][6][7] This has been instrumental in studying the receptor's function. Conversely, mutation of the cleavage site, for instance by replacing Arg-47 with an alanine, renders the receptor unresponsive to activation by proteases like thrombin and trypsin, confirming the essential role of this proteolytic cleavage.[1][2]

Quantitative Data on Human PAR4

A summary of key quantitative data related to human PAR4 activation and expression is provided in the tables below.

| Activator | Assay Type | Cell Type/System | EC50 | Reference |

| Thrombin | Inositol Phosphate Formation | Transfected COS cells | ~5 nM | [8] |

| Trypsin | Inositol Phosphate Formation | Transfected COS cells | ~5 nM | [8] |

| PAR4 Activating Peptide (GYPGQV) | Inositol Phosphate Formation | Transfected COS cells | ~100 µM | [8] |

| PAR4 Activating Peptide (AYPGKF) | Platelet Aggregation | Human Platelets | 15 µM | [9] |

| Thrombin | Calcium Mobilization (PAR4 component) | Human Platelets | 15 nM | [1] |

Table 1: EC50 Values for Human PAR4 Activators. This table summarizes the half-maximal effective concentrations (EC50) for various PAR4 activators in different experimental systems.

| Tissue/Cell Type | Expression Level (mRNA) | Reference |

| Lung | High | [8] |

| Pancreas | High | [8] |

| Thyroid | High | [8] |

| Testis | High | [8] |

| Small Intestine | High | [8] |

| Platelets | Detected (lower than PAR1) | [8] |

| Placenta | Moderate | [8] |

| Skeletal Muscle | Moderate | [8] |

| Lymph Node | Moderate | [8] |

| Adrenal Gland | Moderate | [8] |

| Prostate | Moderate | [8] |

| Uterus | Moderate | [8] |

| Colon | Moderate | [8] |

| Brain | Not Detected | [8] |

| Kidney | Not Detected | [8] |

| Spinal Cord | Not Detected | [8] |

| Peripheral Blood Leukocytes | Not Detected | [8] |

Table 2: Relative mRNA Expression of Human PAR4 in Various Tissues. This table provides a qualitative overview of PAR4 mRNA expression levels as determined by Northern blot analysis.

Signaling Pathways

Upon activation, PAR4 couples to heterotrimeric G proteins, primarily of the Gq and G12/13 families, to initiate intracellular signaling cascades.[10][11][12]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[11][13]

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-kinase (ROCK), leading to cytoskeletal rearrangements, such as those required for platelet shape change.[10][11][12]

The signaling initiated by PAR4 is characteristically slower and more sustained compared to the rapid and transient signals generated by PAR1 in human platelets.[14][15][16] This prolonged signaling is thought to be crucial for the stabilization of platelet aggregates and thrombus formation.[14][16]

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of human protease-activated receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAR4 activation involves extracellular loop 3 and transmembrane residue Thr153 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and Purification of Protease-Activated Receptor 4 (PAR4) and Analysis with Histidine Hydrogen-Deuterium Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cloning and characterization of human protease-activated receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Protease-Activated Receptor 4 (PAR4): A Deep Dive into Gq and G12/13 Signaling Dichotomy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), plays a pivotal role in hemostasis and thrombosis, primarily through its activation by thrombin. Upon activation, PAR4 undergoes a conformational change that enables it to couple to and activate distinct intracellular signaling pathways mediated by heterotrimeric G proteins, predominantly the Gq/11 and G12/13 families. This technical guide provides an in-depth exploration of these two major signaling arms downstream of PAR4 activation. We will dissect the molecular mechanisms, key downstream effectors, and cellular consequences of both the Gq- and G12/13-mediated pathways. Furthermore, this guide presents a compilation of quantitative data on PAR4 agonists and antagonists, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades and experimental workflows using the Graphviz DOT language. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PAR4 signaling to facilitate the discovery of novel therapeutics targeting thrombosis and other related pathologies.

Introduction to PAR4 Signaling

Protease-Activated Receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1] Human platelets express two main thrombin receptors, PAR1 and PAR4.[2] While PAR1 activation leads to a rapid and transient signaling response, PAR4 activation results in a more sustained signal, crucial for the stabilization of platelet aggregates.[3]

PAR4's ability to couple to different G protein families, namely Gq/11 and G12/13, allows for the activation of distinct downstream signaling cascades that orchestrate a multifaceted cellular response, particularly in platelets.[4] The Gq pathway is primarily associated with calcium mobilization and protein kinase C (PKC) activation, while the G12/13 pathway is linked to the activation of the small GTPase RhoA and subsequent cytoskeletal rearrangements.[1][4] Understanding the intricacies of these divergent pathways is critical for the development of targeted antiplatelet therapies with improved efficacy and reduced bleeding risks.

The PAR4-Gq Signaling Pathway

Activation of the Gq pathway by PAR4 is a canonical signaling cascade for many GPCRs and plays a central role in platelet activation.

Mechanism of Gq Activation

Upon binding of the tethered ligand, PAR4 undergoes a conformational change that facilitates its interaction with the Gq alpha subunit (Gαq). This interaction catalyzes the exchange of GDP for GTP on Gαq, leading to its activation and dissociation from the Gβγ dimer.

Downstream Effectors

Activated Gαq directly stimulates its primary effector, Phospholipase Cβ (PLCβ).[5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This rapid increase in intracellular calcium is a key event in platelet activation.

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins, leading to granule secretion and integrin activation.

Physiological Consequences

The PAR4-Gq pathway is a major driver of:

-

Platelet Shape Change: The initial phase of platelet activation involves a change from a discoid to a spherical shape with the extension of filopodia and lamellipodia.

-

Granule Secretion: Activated platelets release the contents of their dense and alpha granules, which include ADP, serotonin, and various growth factors that further amplify the activation signal and promote aggregation.

-

Integrin αIIbβ3 Activation: This "inside-out" signaling leads to a conformational change in the integrin αIIbβ3, increasing its affinity for fibrinogen and enabling platelet aggregation.

Signaling Pathway Diagram: PAR4-Gq

Caption: The PAR4-Gq signaling pathway leading to platelet activation.

The PAR4-G12/13 Signaling Pathway

In addition to Gq, PAR4 also couples to the G12/13 family of G proteins, initiating a distinct signaling cascade that is crucial for cytoskeletal reorganization and sustained platelet responses.

Mechanism of G12/13 Activation

Similar to Gq activation, the interaction of activated PAR4 with G12 or G13 promotes the exchange of GDP for GTP on the Gα subunit (Gα12 or Gα13), leading to its activation.

Downstream Effectors

The primary downstream effectors of activated Gα12/13 are a family of guanine nucleotide exchange factors (GEFs) known as RhoGEFs (e.g., p115-RhoGEF, LARG, PDZ-RhoGEF).[6] These RhoGEFs, in turn, activate the small GTPase RhoA by catalyzing the exchange of GDP for GTP.

-

RhoA and ROCK: GTP-bound RhoA activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton.

-

Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. Phosphorylated MLC promotes the assembly of actin and myosin filaments into stress fibers and enhances actomyosin contractility.

Physiological Consequences

The PAR4-G12/13-RhoA pathway is primarily responsible for:

-

Platelet Shape Change: The profound changes in platelet morphology, including the formation of stress fibers, are largely driven by this pathway.

-

Clot Retraction: The actomyosin contractility generated through this pathway is essential for the retraction of the fibrin clot, a process that stabilizes the thrombus and helps to seal the wound.

-

Sustained Platelet Aggregation: By promoting strong intercellular connections and cytoskeletal reorganization, this pathway contributes to the formation of a stable and irreversible platelet aggregate.

Signaling Pathway Diagram: PAR4-G12/13

Caption: The PAR4-G12/13 signaling pathway leading to cytoskeletal changes.

Quantitative Data on PAR4 Ligands

The following tables summarize key quantitative data for various PAR4 agonists and antagonists, providing valuable information for experimental design and drug development.

Table 1: PAR4 Agonist Activity

| Agonist | Assay | Species | EC50 | Reference(s) |

| Thrombin | Platelet Aggregation | Human | 0.29 nM | [2] |

| Thrombin | Calcium Mobilization (PAR4-mediated) | Human | ~0.7 nM | [6] |

| AYPGKF-NH₂ | Platelet Aggregation | Human | 15 - 60 µM | [2][7][8] |

| AYPGKF-NH₂ | Calcium Mobilization | HEK293 cells | 12.1 ± 3.1 µM | [9] |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | Human | 3.4 µM | [10][11] |

| PAR4AP | Platelet Aggregation | Human | 60 µM | [2] |

Table 2: PAR4 Antagonist Activity

| Antagonist | Assay | Species | IC50 | Reference(s) |

| BMS-986120 | Platelet Aggregation (PAR4-AP induced) | Human | 9.5 nM | [1][12] |

| BMS-986120 | Platelet Aggregation (γ-thrombin induced) | Human | <10 nM | [13] |

| BMS-986120 | Calcium Mobilization | HEK293 cells | 0.56 nM | [12][14] |

| YD-3 | Platelet Aggregation (PAR4-AP induced) | Human | 0.13 µM | [15] |

| P4pal-il | Platelet Aggregation (PAR4-AP induced) | Human | 0.6 µM | [15] |

| Vorapaxar | Thrombin-induced Platelet Aggregation | Human | 47 nM (PAR1 selective) | [16][17][18][19] |

| VU0652925 | γ-thrombin-induced Platelet Activation | Human | 229 pM | [4] |

| VU0661245 | γ-thrombin-induced Platelet Activation | Human | 8.42 nM | [4] |

| PAR4 antagonist 8 | PAR4-AP induced Platelet Aggregation | Human | 6.39 nM | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PAR4 signaling pathways.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon PAR4 activation, a hallmark of Gq signaling.

Workflow Diagram: Calcium Mobilization Assay

Caption: Workflow for measuring intracellular calcium mobilization.

Protocol:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP) or prepare washed platelets by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).[21]

-

Dye Loading: Incubate the platelet suspension with a cell-permeant calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester) at a final concentration of 2-5 µM for 30-60 minutes at 37°C in the dark.[21][22][23]

-

Washing: Centrifuge the dye-loaded platelets to remove the extracellular dye and resuspend the pellet in a calcium-containing buffer.

-

Measurement:

-

Transfer the platelet suspension to a cuvette in a temperature-controlled (37°C) spectrofluorometer equipped with a magnetic stirrer.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add the PAR4 agonist (e.g., thrombin or AYPGKF-NH₂) and continue recording the fluorescence changes over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the signal using ionomycin (to determine maximum fluorescence) and EGTA (to determine minimum fluorescence) to calculate the absolute intracellular calcium concentration.

RhoA Activation Assay (Pull-down Assay)

This assay is used to quantify the amount of active, GTP-bound RhoA, a key downstream effector of the G12/13 pathway.

Workflow Diagram: RhoA Activation Assay

Caption: Workflow for the RhoA pull-down activation assay.

Protocol:

-

Platelet Stimulation: Stimulate washed platelets with a PAR4 agonist for the desired time at 37°C. Terminate the reaction by adding ice-cold lysis buffer.

-

Lysis: Lyse the platelets on ice. The lysis buffer should contain detergents and protease inhibitors to preserve protein integrity.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Pull-down:

-

Incubate the clarified lysates with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads for 1 hour at 4°C with gentle rotation.[24][25] Rhotekin-RBD specifically binds to the GTP-bound (active) form of RhoA.[26]

-

Collect the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. The amount of pulled-down RhoA corresponds to the level of active RhoA in the initial lysate.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard assay to measure platelet aggregation in response to agonists.

Workflow Diagram: Platelet Aggregation Assay

Caption: Workflow for light transmission aggregometry.

Protocol:

-

Sample Preparation:

-

Collect whole blood into sodium citrate tubes.

-

Prepare platelet-rich plasma (PRP) by slow-speed centrifugation (e.g., 200 x g for 15 minutes).[5][27]

-

Prepare platelet-poor plasma (PPP) by high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).[5][28]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Calibrate the light transmission aggregometer using PRP for 0% transmission and PPP for 100% transmission.

-

Place a cuvette containing the adjusted PRP and a magnetic stir bar into the aggregometer, which maintains the sample at 37°C and stirs it at a constant speed.

-

After a baseline is established, add the PAR4 agonist.

-

Record the increase in light transmission as the platelets aggregate.

-

-

Data Analysis: The aggregation is typically quantified as the maximum percentage change in light transmission. The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.

Conclusion

The dual coupling of PAR4 to Gq and G12/13 signaling pathways provides a sophisticated mechanism for the fine-tuning of platelet responses. The Gq pathway initiates a rapid and potent activation cascade through calcium mobilization and PKC activation, while the G12/13 pathway drives sustained cytoskeletal rearrangements essential for the formation of a stable thrombus. A thorough understanding of these distinct yet interconnected signaling arms is paramount for the development of novel antiplatelet agents that can selectively modulate PAR4 activity, offering the potential for effective antithrombotic therapy with an improved safety profile. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a valuable resource for the scientific community in advancing our knowledge of PAR4 biology and its therapeutic targeting.

References

- 1. BMS-986120 | TargetMol [targetmol.com]

- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 6. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. AY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 9. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ahajournals.org [ahajournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. apexbt.com [apexbt.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 24. abcam.com [abcam.com]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. ashpublications.org [ashpublications.org]

- 27. brd.nci.nih.gov [brd.nci.nih.gov]

- 28. euncl.org [euncl.org]

Structural Analysis of the Human PAR4 (1-6) Binding Site: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in thrombosis and hemostasis. Unlike typical GPCRs that are activated by soluble ligands, PARs are uniquely activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to the receptor's extracellular loops, initiating downstream signaling. This technical guide provides a comprehensive overview of the structural features of the human PAR4 binding site, the molecular mechanisms of its activation, and the key experimental methodologies used to investigate its structure and function.

Structural Architecture of the PAR4 Binding Site

The binding of the tethered ligand to the extracellular domain of PAR4 is a critical event in its activation. The primary binding site is located within the transmembrane (TM) bundle, involving key residues in the extracellular loops (ECLs) and transmembrane helices.

The Tethered Ligand

Upon cleavage by proteases such as thrombin at the Arg47/Gly48 position, a new N-terminus is exposed, which acts as the tethered ligand.[1][2] The initial sequence of this tethered ligand is Gly-Tyr-Pro-Gly-Gln-Val (GYPGQV).[3] This hexapeptide docks into a binding pocket on the receptor, triggering a conformational change that leads to signal transduction.

Key Amino Acid Residues in the Binding Pocket

Several key amino acid residues within the PAR4 structure have been identified as crucial for the binding of the tethered ligand and subsequent receptor activation.

-

Threonine 153 (Thr153) in Transmembrane Helix 3 (TM3): This residue is a critical interaction point for the tethered ligand.[4][5][6] Mutational studies have shown that substitution of Thr153 significantly impairs PAR4 signaling.[7]

-

Aspartate 230 (Asp230) in Extracellular Loop 2 (ECL2): This negatively charged residue is essential for PAR4 activation by both the tethered ligand and synthetic agonist peptides.[8][9] It is believed to interact with the positively charged N-terminus of the tethered ligand.

-

Extracellular Loop 3 (ECL3): ECL3 acts as a "gatekeeper" that regulates the access of the tethered ligand to its binding site within the transmembrane bundle.[7] Conformational changes in ECL3 are necessary to allow the tethered ligand to dock and activate the receptor.

Quantitative Analysis of Ligand Binding and Function

A variety of synthetic agonists and antagonists have been developed to probe the function of PAR4. The binding affinities and functional potencies of these ligands provide valuable insights into the structure-activity relationships of the PAR4 binding site.

| Ligand | Type | Target | IC50 | EC50 | Ki | Reference |

| Agonists | ||||||

| AYPGKF-NH2 | Agonist | Human PAR4 | 25 µM (platelet shape change) | [10] | ||

| GYPGKF-NH2 | Agonist | Human PAR4 | [5] | |||

| GYPGQV-NH2 | Agonist | Human PAR4 | [5] | |||

| Antagonists | ||||||

| BMS-986120 | Antagonist | Human PAR4 | 9.5 nM (human blood) | [7] | ||

| YD-3 | Antagonist | Human PAR4 | 0.13 µM (platelet aggregation) | [5] | ||

| ML354 | Antagonist | Human PAR4 | 140 nM | [7] | ||

| P4pal-10 | Antagonist | Human PAR4 | 1 µM (platelet aggregation) | [5] | ||

| tcY-NH2 | Antagonist | Human PAR4 | [7] |

Experimental Protocols for Studying PAR4 Structure and Function

A combination of biophysical, biochemical, and cell-based assays are employed to elucidate the structural and functional properties of the PAR4 binding site.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation and dynamics. It measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, providing information on solvent accessibility and hydrogen bonding.

Protocol Outline:

-

Protein Expression and Purification: Full-length human PAR4 is expressed in a suitable system, such as Sf9 insect cells, and purified.[11]

-

Deuterium Labeling: Purified PAR4, in its apo (inactive) and thrombin-activated states, is incubated in a D2O-based buffer for various time points.

-

Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature.

-

Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as pepsin or a combination of trypsin and chymotrypsin.[4][12] The digestion is typically carried out for a short period (e.g., 1-2 minutes) at a low temperature to minimize back-exchange.[12]

-

LC-MS Analysis: The peptide fragments are separated by liquid chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation.

-

Data Analysis: The deuterium uptake data is analyzed to identify regions of the protein that undergo conformational changes upon activation.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to introduce specific amino acid substitutions to identify key residues involved in ligand binding and receptor activation.

Protocol Outline for Mutating Thr153 and Asp230:

-

Primer Design: Design mutagenic primers containing the desired nucleotide changes to convert the codon for Threonine (ACC) at position 153 to Alanine (GCC) and the codon for Aspartate (GAC) at position 230 to Alanine (GCC). The primers should be 25-45 nucleotides in length with the mutation in the center, have a GC content of at least 40%, and a melting temperature (Tm) ≥ 78°C.[5][13]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the PAR4-containing plasmid as a template, and the designed mutagenic primers.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the desired mutation.

G-Protein Coupling Assays

PAR4 signals primarily through the Gq and G12/13 families of G-proteins.[2][14] Assays that measure the activation of these pathways are crucial for characterizing the functional consequences of ligand binding and receptor mutation.

Activation of the Gq pathway leads to an increase in intracellular calcium levels.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with the PAR4 construct. Co-transfection with a promiscuous Gα16 subunit can be used to couple the receptor to the calcium signaling pathway.[9][15]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3]

-

Compound Addition: Add agonists or antagonists at various concentrations to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[3][16]

-

Data Analysis: Analyze the fluorescence data to determine the EC50 or IC50 values of the compounds.

Activation of the G12/13 pathway leads to the activation of the small GTPase RhoA.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing PAR4 after stimulation with an agonist.

-

Pull-down of Active RhoA: Use a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads to specifically pull down the active, GTP-bound form of RhoA.[17]

-

Western Blotting: Elute the bound proteins and detect the amount of active RhoA by Western blotting using a RhoA-specific antibody.[2][17]

β-Arrestin Recruitment Assay

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.

Protocol Outline (using PathHunter® Assay):

-

Cell Plating: Plate PathHunter® cells stably co-expressing a ProLink™ (PK)-tagged PAR4 and an Enzyme Acceptor (EA)-tagged β-arrestin in a 96- or 384-well plate.[18][19][20]

-

Compound Addition: Add test compounds (agonists or antagonists) to the cells and incubate for a specified time (e.g., 90 minutes).[19]

-

Detection: Add the PathHunter® detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

-

Luminescence Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.

Visualizing PAR4 Signaling and Experimental Workflows

PAR4 Signaling Pathways

Caption: PAR4 Signaling Pathways.

HDX-MS Experimental Workflow

Caption: HDX-MS Experimental Workflow.

Site-Directed Mutagenesis Workflow

Caption: Site-Directed Mutagenesis Workflow.

Conclusion

The structural elucidation of the PAR4 binding site is an active area of research with significant implications for the development of novel antiplatelet therapies. A detailed understanding of the molecular interactions between the tethered ligand and the receptor is essential for the rational design of potent and selective PAR4 modulators. The experimental approaches outlined in this guide provide a robust framework for investigating the structure-function relationships of PAR4 and for the discovery of new therapeutic agents targeting this important receptor.

References

- 1. stax.strath.ac.uk [stax.strath.ac.uk]

- 2. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. biorxiv.org [biorxiv.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and Purification of Protease-Activated Receptor 4 (PAR4) and Analysis with Histidine Hydrogen-Deuterium Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. An efficient one-step site-directed and site-saturation mutagenesis protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 12. Enhanced Digestion Efficiency, Peptide Ionization Efficiency, and Sequence Resolution for Protein Hydrogen/Deuterium Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. cosmobio.co.jp [cosmobio.co.jp]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to PAR4 Receptor Internalization and Desensitization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the internalization and desensitization of the Protease-Activated Receptor 4 (PAR4), a critical player in thrombosis and hemostasis. This document details the signaling pathways, key molecular machinery, and experimental methodologies relevant to the study of PAR4 trafficking, offering valuable insights for research and therapeutic development.

Core Mechanisms of PAR4 Internalization

Activation of PAR4 by proteases such as thrombin initiates a cascade of events leading to its removal from the cell surface, a process crucial for signal termination and regulation. Unlike many G protein-coupled receptors (GPCRs), PAR4 internalization follows a distinct, β-arrestin-independent pathway.

Clathrin- and Dynamin-Dependent Endocytosis

Agonist-induced internalization of PAR4 is primarily mediated by clathrin-coated pits. This is supported by evidence showing that depletion of clathrin heavy chain via siRNA or expression of a dominant-negative mutant of dynamin (K44A), a GTPase essential for the scission of clathrin-coated vesicles, effectively blocks PAR4 internalization[1][2]. Following internalization, activated PAR4 is trafficked through early endosomes and is ultimately sorted to lysosomes for degradation, ensuring the termination of its signal[1][3].

A β-Arrestin-Independent Process

A key feature of PAR4 internalization is its independence from β-arrestins, which are crucial for the internalization of many other GPCRs[1][2]. Studies in mouse embryonic fibroblasts lacking both β-arrestin 1 and 2 have demonstrated that PAR4 internalization proceeds normally upon agonist stimulation[1]. Furthermore, PAR4 is not significantly phosphorylated upon activation, a step that is typically required for β-arrestin recruitment[1][4]. The C-terminal tail of PAR4, a common site for phosphorylation and β-arrestin interaction in other GPCRs, is also not essential for its internalization[1][5].

The Role of Adaptor Protein Complex-2 (AP-2) and a Tyrosine-Based Motif

Instead of β-arrestins, the internalization of PAR4 is dependent on the adaptor protein complex-2 (AP-2)[1][2][5]. Depletion of the μ2 subunit of AP-2 has been shown to inhibit agonist-induced PAR4 internalization[1]. AP-2 is recruited to a highly conserved tyrosine-based motif (YXXΦ, where X is any amino acid and Φ is an amino acid with a bulky hydrophobic side chain) located in the third intracellular loop of PAR4[1][2]. Mutation of the critical residues within this motif disrupts PAR4 internalization[1].

PAR4 Desensitization

Desensitization refers to the process by which a receptor's response to an agonist is attenuated over time. The desensitization of PAR4 is notably slower compared to PAR1, leading to more prolonged intracellular signaling[3][4]. This sustained signaling is attributed to PAR4's shorter C-terminus, which possesses fewer phosphorylation sites necessary for rapid desensitization[3].

Interestingly, there is evidence of crosstalk between PAR1 and PAR4, where subthreshold activation of PAR4 can counteract the desensitization of PAR1 signaling[6]. Genetic variations can also influence PAR4 desensitization; for instance, the PAR4 Ala120Thr variant (rs773902) is associated with decreased receptor desensitization[7].

Data Presentation: Key Molecular Determinants of PAR4 Internalization

| Component | Role in PAR4 Internalization | Supporting Evidence | Reference |

| Clathrin | Essential for the formation of endocytic vesicles. | siRNA-mediated depletion inhibits internalization. | [1][2] |

| Dynamin | Mediates the scission of clathrin-coated pits from the plasma membrane. | Expression of dominant-negative dynamin (K44A) blocks internalization. | [1][2] |

| β-Arrestins | Not required for internalization. | Internalization is unaffected in β-arrestin 1/2 knockout cells. | [1] |

| C-terminal Tail | Not essential for internalization. | Deletion of the C-terminus does not affect internalization. | [1][5] |

| AP-2 Complex | Acts as an adaptor protein, linking PAR4 to the clathrin machinery. | Depletion of the AP-2 μ2 subunit inhibits internalization. | [1][2] |

| Tyrosine-based Motif (ICL3) | Serves as the binding site for the AP-2 complex. | Mutation of this motif disrupts internalization. | [1] |

PAR4 Signaling Pathways and Regulation by Internalization

Upon activation, PAR4 couples to heterotrimeric G proteins, primarily Gαq and Gα12/13, to initiate downstream signaling cascades[3][8][9][10].

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC)[3][9].

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements and platelet shape change[3][10].

Inhibition of PAR4 internalization has been shown to differentially regulate downstream signaling pathways. Specifically, blocking internalization enhances ERK1/2 signaling while diminishing Akt signaling, indicating that the subcellular location of the receptor is a key determinant of its signaling output[1][2].

While PAR4 internalization is β-arrestin-independent, β-arrestins can still play a role in PAR4 signaling, particularly in the context of heterodimerization with other receptors like the P2Y12 receptor, where the complex can recruit β-arrestin to endosomes to mediate Akt signaling[11].

Experimental Protocols

siRNA-Mediated Depletion of Clathrin or AP-2

This protocol is used to investigate the role of specific proteins in PAR4 internalization by reducing their expression.

-

Cell Culture: Plate HeLa or Dami cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Preparation: Reconstitute siRNAs targeting the clathrin heavy chain, AP-2 μ2 subunit, or a non-targeting control to a stock concentration of 20 μM.

-

Transfection:

-

For each well, dilute 50-100 pmol of siRNA into 100 μL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 μL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 μL of siRNA-lipid complex to the cells.

-

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

Verification of Knockdown: Harvest a subset of cells to verify protein knockdown by Western blotting.

-

Internalization Assay: Proceed with the immunofluorescence confocal microscopy assay to assess PAR4 internalization.

Expression of Dominant-Negative Dynamin (K44A)

This method is used to inhibit dynamin function and assess its role in PAR4 internalization.

-

Cell Culture and Transfection: Plate HeLa cells on glass coverslips in a 12-well plate. Co-transfect the cells with plasmids encoding HA-tagged PAR4 and either wild-type dynamin or the dominant-negative dynamin K44A mutant using a suitable transfection reagent (e.g., FuGENE 6).

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Internalization Assay:

-

Starve the cells in a serum-free medium for 2 hours.

-

Treat the cells with a PAR4 agonist (e.g., AYPGKF-NH2, 500 μM) or vehicle control for 60 minutes at 37°C.

-

Fix, permeabilize, and stain the cells for HA-PAR4 and the dynamin construct.

-

Analyze by confocal microscopy.

-

Immunofluorescence Confocal Microscopy for PAR4 Internalization

This technique is used to visualize the subcellular localization of PAR4.

-

Cell Preparation: Grow cells expressing tagged PAR4 (e.g., HA- or FLAG-tagged) on glass coverslips.

-

Agonist Stimulation: Treat the cells with a PAR4 agonist or vehicle for the desired time at 37°C to induce internalization.

-

Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if staining for intracellular epitopes).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour.

-

Antibody Staining:

-

Incubate with a primary antibody against the PAR4 tag (e.g., anti-HA) diluted in blocking buffer for 1-2 hours.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides using a mounting medium containing DAPI (to stain nuclei), and seal.

-

Image Acquisition: Acquire images using a confocal microscope. Internalization is observed as the translocation of PAR4 from the plasma membrane to intracellular vesicles.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization

BRET is used to study the interaction of PAR4 with other receptors, such as P2Y12 or itself (homodimerization).

-

Construct Preparation: Generate expression vectors for PAR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the potential interacting partner fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Co-transfect HEK293 cells with a constant amount of the donor construct and increasing amounts of the acceptor construct.

-

Cell Plating: 24 hours post-transfection, plate the cells in a 96-well microplate.

-

BRET Measurement:

-

48 hours post-transfection, wash the cells with PBS.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence emitted by the donor (e.g., at 485 nm) and the acceptor (e.g., at 530 nm) using a microplate reader capable of detecting BRET.

-

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A hyperbolic increase in the BRET ratio with an increasing amount of acceptor protein indicates a specific interaction.

Mandatory Visualizations

Caption: β-arrestin-independent internalization pathway of PAR4.

Caption: Major G protein-mediated signaling pathways of PAR4.

Caption: Experimental workflow for studying PAR4 internalization.

References

- 1. Protease-activated Receptor-4 Signaling and Trafficking Is Regulated by the Clathrin Adaptor Protein Complex-2 Independent of β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protease-activated Receptor-4 Signaling and Trafficking Is Regulated by the Clathrin Adaptor Protein Complex-2 Independent of β-Arrestins* [escholarship.org]

- 3. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping Human Protease-activated Receptor 4 (PAR4) Homodimer Interface to Transmembrane Helix 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protease-activated receptor 1 (PAR1) signalling desensitization is counteracted via PAR4 signalling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease-activated receptor-4 and purinergic receptor P2Y12 dimerize, co-internalize, and activate Akt signaling via endosomal recruitment of β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Protease-Activated Receptor 4 (PAR4) Activation In Vivo: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) family, is a critical mediator of cellular responses to serine proteases, most notably thrombin. Unlike other PARs, its activation involves an irreversible proteolytic cleavage that unmasks a tethered ligand, initiating downstream signaling. In humans, PAR4 is co-expressed with PAR1 on platelets and plays a crucial role in thrombosis and hemostasis, mediating sustained platelet activation essential for stable thrombus formation.[1] Beyond its well-documented role in the vasculature, emerging evidence highlights the involvement of PAR4 in inflammation, cancer progression, and neuropathic pain.[2][3][4] This technical guide provides an in-depth overview of the physiological roles of PAR4 activation in vivo, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining common experimental protocols used to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring PAR4 as a therapeutic target.

PAR4 Activation and Signaling Pathways

PAR4 is activated by proteolytic cleavage of its N-terminus by serine proteases like thrombin, trypsin, and cathepsin G.[2][5] This cleavage uncovers a new N-terminus that acts as a tethered ligand, binding intramolecularly to the receptor's second extracellular loop to trigger a conformational change and initiate intracellular signaling.[6]

Upon activation, PAR4 couples primarily to two G-protein families: Gαq and Gα12/13.[1][5]

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is critical for platelet granule secretion and integrin activation.[5]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-kinase (ROCK), which mediates cytoskeletal changes, such as those required for platelet shape change during activation.[5][7]

In human platelets, PAR1 is activated by low concentrations of thrombin, leading to a rapid but transient signal. In contrast, PAR4 requires higher thrombin concentrations and mediates a slower, more sustained signal that is crucial for the full platelet response and the formation of a stable thrombus.[1][8]

References

- 1. ahajournals.org [ahajournals.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. scienceopen.com [scienceopen.com]

- 4. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

PAR4 (1-6) (human): An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Protease-Activated Receptor 4 (1-6) peptide, a critical research tool for investigating PAR4 signaling in a multitude of physiological and pathological processes. This document details its fundamental characteristics, quantitative data on its activity, detailed experimental protocols for its use, and a visual representation of its associated signaling pathways and experimental workflows.

Core Concepts: Understanding PAR4 and the PAR4 (1-6) Agonist

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a significant role in thrombosis, inflammation, and cardiovascular diseases.[1] Unlike typical GPCRs that are activated by ligand binding, PARs are uniquely activated by proteolytic cleavage of their N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2]